Cas no 1380170-73-9 (Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate)

Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the introduction of sulfonyl functionalities into azepane-based frameworks. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The chlorosulfonyl moiety provides a reactive handle for further derivatization, enabling the formation of sulfonamides or sulfonate esters. This compound is particularly useful in medicinal chemistry for the development of pharmacologically active molecules, owing to its compatibility with diverse reaction conditions and its role in constructing complex heterocyclic systems. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate structure
1380170-73-9 structure
Product Name:Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
CAS No:1380170-73-9
MF:C11H20ClNO4S
MW:297.798801422119
CID:4798041
PubChem ID:122705848
Update Time:2025-10-15

Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
    • E88388
    • tert-Butyl4-(chlorosulfonyl)azepane-1-carboxylate
    • 1380170-73-9
    • 1-Boc-4-chlorosulfonylazepane
    • PS-19026
    • SY323416
    • EN300-1694200
    • MFCD09909938
    • 1-Boc-4-(chlorosulfonyl)azepane
    • tert-butyl 4-chlorosulfonylazepane-1-carboxylate
    • Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
    • Inchi: 1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3
    • InChI Key: JRXYPGJLHUSTMB-UHFFFAOYSA-N
    • SMILES: ClS(C1CCN(C(=O)OC(C)(C)C)CCC1)(=O)=O

Computed Properties

  • Exact Mass: 297.0801570g/mol
  • Monoisotopic Mass: 297.0801570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.1

Tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate Pricemore >>

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